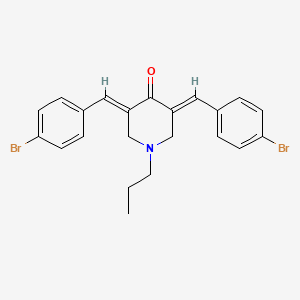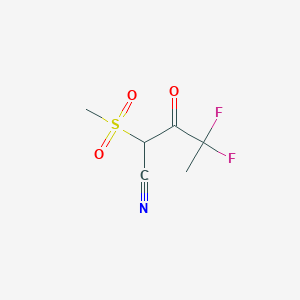
4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile involves multiple steps, typically starting with the appropriate fluorinated precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is utilized in biochemical studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-2-methylsulfonyl-3-oxopentanenitrile: A closely related compound with similar chemical properties.
4,4-Difluorobenzophenone: Another fluorinated compound with distinct applications and properties.
Uniqueness
Its difluoro and methanesulfonyl groups make it particularly valuable in synthetic chemistry and research .
Properties
Molecular Formula |
C6H7F2NO3S |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4,4-difluoro-2-methylsulfonyl-3-oxopentanenitrile |
InChI |
InChI=1S/C6H7F2NO3S/c1-6(7,8)5(10)4(3-9)13(2,11)12/h4H,1-2H3 |
InChI Key |
HIKSFCOMPJAWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C#N)S(=O)(=O)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


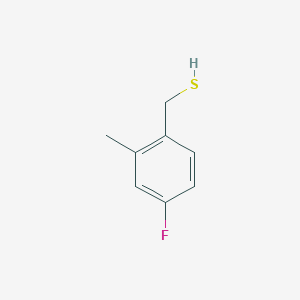
![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
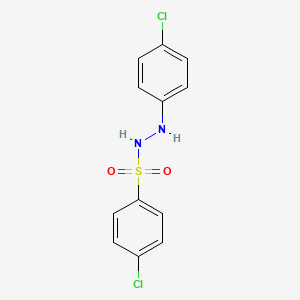
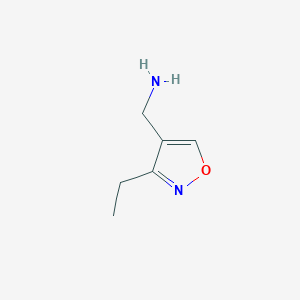
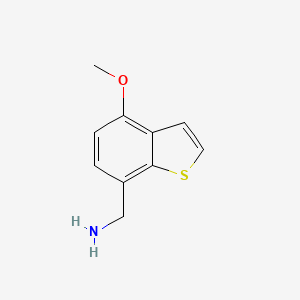
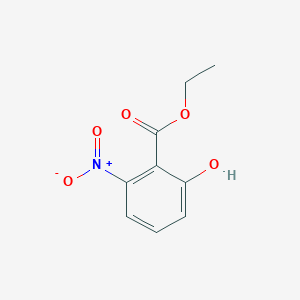
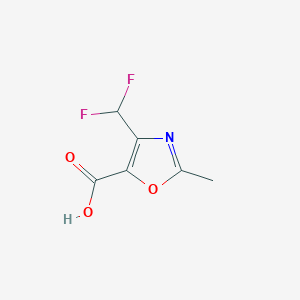
![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)
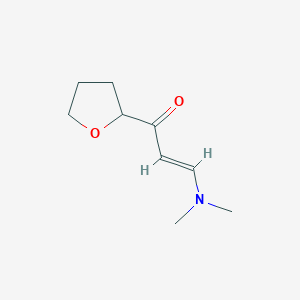
![n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine](/img/structure/B13076289.png)
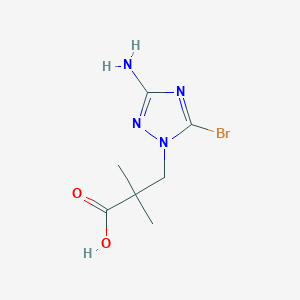
![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)

